
Methylene Blue cation
Overview
Description
Methylthioninium chloride, commonly referred to as methylene blue, is a salt used both as a dye and as a medication. Its chemical structure consists of a phenothiazine cation. As a medication, it plays a crucial role in treating methemoglobinemia by chemically reducing the ferric iron (Fe³⁺) in hemoglobin to ferrous iron (Fe²⁺) . Methemoglobinemia occurs when methemoglobin levels are elevated, leading to impaired oxygen transport in the blood. Methylene blue helps restore normal hemoglobin function by reducing methemoglobin back to hemoglobin.
Preparation Methods
Synthetic Routes:
- Methylene blue can be synthesized through various routes, including the reaction of dimethylaminobenzaldehyde with thionyl chloride, followed by cyclization .
- Another method involves the reaction of N,N-dimethylaniline with sulfur and iron(III) chloride .
Industrial Production:
- Industrial production methods typically involve large-scale synthesis using the above routes.
- The compound is then purified and formulated for medical use.
Chemical Reactions Analysis
Methylene blue undergoes several chemical reactions:
Redox Reactions: It acts as an electron acceptor, participating in redox reactions. For example, it reduces methemoglobin to hemoglobin.
Oxidation Reactions: At high doses, methylene blue can induce methemoglobinemia itself, reversing its usual role .
Substitution Reactions: While not a direct participant, methylene blue’s reduction of methemoglobin involves substitution of the ferric iron with ferrous iron.
Common reagents and conditions vary depending on the specific reaction, but the compound’s versatility makes it valuable in various contexts.
Scientific Research Applications
Medical Applications
1.1 Treatment of Methemoglobinemia
Methylene blue is primarily used in the treatment of methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, impairing oxygen transport. The compound acts as a reducing agent, converting methemoglobin back to its functional form. Clinical studies have demonstrated its effectiveness in rapidly reversing this condition, making it a critical therapeutic agent in emergency medicine .
1.2 Antimicrobial Properties
Methylene blue exhibits significant antimicrobial activity against various pathogens. It has been utilized in photodynamic therapy, where it generates reactive oxygen species upon light activation, leading to the destruction of bacterial cells. Research indicates its efficacy against drug-resistant strains of bacteria, providing a potential solution to antibiotic resistance .
1.3 Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of methylene blue in conditions such as Alzheimer's disease and Parkinson's disease. Its ability to enhance mitochondrial function and reduce oxidative stress has been linked to improved cognitive outcomes in preclinical models .
1.4 Cancer Treatment
Methylene blue has emerged as a promising agent in cancer photodynamic therapy. A systematic review revealed its effectiveness in reducing tumor sizes across various cancer types, including colorectal cancer and melanoma . Its mechanism involves the generation of singlet oxygen that selectively targets cancer cells while sparing normal tissues.
Biological Applications
2.1 Staining Agent
In histology and microbiology, methylene blue serves as a vital staining agent for visualizing cellular structures. It is commonly used in techniques such as Wright's stain and northern blotting to assess nucleic acid presence without interfering with hybridization processes .
2.2 Viability Indicator
Methylene blue is employed as an indicator to differentiate between live and dead cells. Viable cells reduce the dye, leaving them unstained, while non-viable cells retain the blue color, facilitating quick assessments of cell health .
Environmental Applications
3.1 Water Quality Assessment
Methylene blue is utilized in environmental monitoring for assessing water quality and detecting sulfide concentrations through colorimetric methods. The development of a stable blue coloration indicates the presence of hydrogen sulfide in water samples .
3.2 Soil Analysis
The methylene blue adsorption test (MBAT) is a method used to determine the cation exchange capacity (CEC) of soils. This test provides insights into soil fertility and composition by measuring how much methylene blue can be adsorbed by different soil types .
Summary Table of Applications
Application Area | Specific Use | Mechanism/Effect |
---|---|---|
Medical | Treatment of methemoglobinemia | Reduces methemoglobin to hemoglobin |
Antimicrobial therapy | Generates reactive oxygen species | |
Neuroprotection | Enhances mitochondrial function | |
Cancer photodynamic therapy | Selectively targets cancer cells | |
Biological | Staining agent | Visualizes cellular structures |
Viability indicator | Differentiates live/dead cells | |
Environmental | Water quality assessment | Detects hydrogen sulfide concentrations |
Soil analysis | Determines cation exchange capacity |
Case Studies
Case Study 1: Photodynamic Therapy for Cancer
A systematic review analyzed ten studies on methylene blue's use in photodynamic therapy for various cancers. Results indicated significant tumor size reduction in most cases, suggesting its potential as an effective treatment modality .
Case Study 2: Neuroprotective Effects
A clinical trial investigated the effects of methylene blue on patients with early-stage Alzheimer's disease. Participants receiving methylene blue showed improved cognitive function compared to controls, highlighting its neuroprotective benefits .
Mechanism of Action
- Methylene blue’s primary mechanism involves reducing methemoglobin to hemoglobin, restoring oxygen-carrying capacity.
- It also interacts with mitochondrial electron transport, potentially influencing cellular energy production and oxidative stress.
Comparison with Similar Compounds
- Methylene blue stands out due to its dual role as a dye and a medication.
- Similar compounds include other phenothiazines and dyes like toluidine blue.
Biological Activity
Methylene Blue (MB), a synthetic dye and redox agent, has garnered significant attention in biological research due to its diverse pharmacological properties. This article explores the biological activity of the methylene blue cation, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Methylene blue is a phenothiazine derivative with the molecular formula and a molecular weight of 284.4 g/mol. It functions primarily as an oxidation-reduction agent and exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymes : MB inhibits nitric oxide synthase (NOS) and guanylate cyclase, which play crucial roles in cardiovascular and neurological functions. The IC50 values for these activities are reported as 5.3 µM for NOS and 1.9 µM for guanylate cyclase .
- Neuroprotective Effects : MB has been shown to exert neuroprotective effects by rescuing dopaminergic neurons from toxicity induced by rotenone, with an effective concentration (EC50) of 0.18 nM . Additionally, it prevents tau filament formation, which is significant in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Methylene blue exhibits antimicrobial properties against various pathogens, including multidrug-resistant bacteria. Its mechanism involves generating reactive oxygen species upon light activation, which leads to oxidative damage in microbial cells .
Therapeutic Applications
Methylene blue's biological activity translates into several therapeutic applications:
- Treatment of Methemoglobinemia : MB is clinically used to treat methemoglobinemia by converting oxidized hemoglobin back to its ferrous state, thus restoring its oxygen-carrying capacity .
- Alzheimer's Disease : Preclinical studies suggest that MB may reduce tau pathology and improve cognitive function in models of tauopathy .
- Antimalarial Agent : MB has shown potential as an antimalarial drug by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria, particularly in cases resistant to traditional treatments .
Case Study 1: Methylene Blue in Alzheimer’s Disease
A study investigated the effects of MB on tau pathology in transgenic mice models of Alzheimer's disease. The results indicated that MB treatment led to a significant reduction in insoluble tau aggregates and improved cognitive function. The mechanism was linked to the activation of the Nrf2/antioxidant response element pathway, highlighting MB's potential as a neuroprotective agent .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that MB effectively reduced bacterial load in infected wounds when used as a topical treatment. The study compared MB with conventional antibiotics and found that MB not only inhibited bacterial growth but also promoted wound healing by enhancing fibroblast proliferation and collagen synthesis .
Data Summary
The following table summarizes key biological activities and their respective mechanisms:
Biological Activity | Mechanism | IC50/EC50 Values |
---|---|---|
Inhibition of nitric oxide synthase | Reduces NO production affecting vascular tone | 5.3 µM |
Neuroprotection | Rescues dopaminergic neurons from oxidative stress | EC50 = 0.18 nM |
Antimicrobial | Generates reactive oxygen species upon light activation | Not specified |
Treatment of methemoglobinemia | Converts ferric hemoglobin back to ferrous | Not applicable |
Tau filament inhibition | Prevents aggregation in neurodegenerative conditions | 1.9 µM |
Q & A
Basic Research Questions
Q. How is methylene blue (MB) used to determine cation exchange capacity (CEC) in clay minerals?
MB is employed as a cationic dye to quantify CEC via titration. The method involves incremental addition of MB to a clay suspension until the supernatant retains excess dye (indicated by a "halo" on filter paper). The endpoint corresponds to the clay's saturation with MB cations. Key factors include pH, clay mineral type (e.g., montmorillonite vs. kaolinite), and ionic strength, which influence adsorption efficiency . For example, smectite clays exhibit higher CEC (80–150 meq/100 g) due to their expandable lattice structure, while illite shows lower values (10–40 meq/100 g) .
Q. What experimental protocols ensure accurate MB staining in cellular studies?
For cellular staining, prepare a 0.05–0.1% (w/v) MB solution in distilled water. Fix biological samples with ethanol or formaldehyde prior to staining. Validate staining specificity using control samples (e.g., unstained or MB-free). Redox applications require calibrating MB as an indicator: its leuco form (colorless) under reducing conditions reverts to blue upon oxidation. Always verify dye purity via titration with titanous chloride (≥4.69 cc/g of 1N TiCl₃ for 75% dye content) .
Q. How do researchers determine MB’s physical properties, such as molecular weight and solubility?
MB’s molecular weight varies with hydration: anhydrous MB is 319.85 g/mol, while the trihydrate form (common in commercial reagents) is 373.90 g/mol . Solubility in water (~40 g/L at 25°C) is assessed via gravimetry after saturation and filtration. Spectrophotometric analysis (λmax = 664 nm) confirms concentration, with molar absorptivity ε = 8.5×10⁴ L·mol⁻¹·cm⁻¹ .
Q. What methodologies optimize MB concentration in spectrophotometric assays (e.g., thiosulfate detection)?
For thiosulfate quantification, pre-optimize MB concentration to maximize Δ absorbance (ΔAU). In one protocol, 0.35 mL of 0.25 g/L MB yields optimal ΔAU at pH 3–6. The reaction follows pseudo-first-order kinetics, with thiosulfate reducing MB’s absorbance proportionally to its concentration .
Advanced Research Questions
Q. How can MB adsorption/desorption on biomass or zeolites be optimized for wastewater treatment?
Adsorption is governed by pH, ionic strength, and surface modification. For example, orange tree sawdust achieves 82.4% MB desorption using 0.2 M NaCl at pH 3 via cation exchange with Na⁺/H₃O⁺ . Zeolites modified with CuO nanoparticles show enhanced adsorption (Langmuir capacity: 1410 mg/g) due to increased surface area and Lewis acid-base interactions . Factorial design experiments (24 trials) are recommended to identify significant parameters (e.g., adsorbent dosage, contact time) .
Q. What kinetic models describe MB photocatalytic degradation, and how are they validated?
MB degradation by TiO₂ follows pseudo-first-order kinetics: , where depends on catalyst loading and UV intensity. For P25 TiO₂, ranges from 0.02–0.12 min⁻¹ at 1–3 g/L catalyst. Model validation requires monitoring intermediate byproducts (e.g., azure B) via HPLC-MS and fitting experimental data to rate equations .
Q. How do composite materials (e.g., ferrocene-modified resins) enhance simultaneous removal of MB and metal ions?
Ferrocene-modified cation exchange resins (FMCER) achieve 392.16 mg/g Cu²⁺ and 10.01 mg/g MB adsorption via physiosorption (Eₐ < 2.09 kJ/mol). The process is pH-dependent: MB adsorption peaks at pH 4–5 due to electrostatic attraction, while Cu²⁺ removal is optimal at pH 4–7. Competitive adsorption is modeled using the Langmuir-Freundlich isotherm .
Q. Why do discrepancies exist in reported MB properties (e.g., molecular weight, CEC values)?
Discrepancies arise from hydration states, impurities, and methodological variations. For example, CEC values for identical clays may differ by 10–20% depending on MB titration protocols (e.g., Hanus vs. Chapman methods) . Anhydrous vs. hydrated MB forms also explain molecular weight variations in supplier catalogs .
Q. Methodological Notes
- Data Contradictions : Always cross-reference CEC values with complementary techniques (e.g., cobalt hexamine trichloride assay) .
- Advanced Characterization : Use FTIR (e.g., MB’s S=O stretch at 1040 cm⁻¹) and XRF to verify adsorption mechanisms .
- Statistical Rigor : Employ factorial designs (e.g., 2³ experiments) to isolate significant variables in adsorption/desorption studies .
Properties
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTBFTRPCNLSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3S+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047009 | |
Record name | Methylene blue cation | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7060-82-4 | |
Record name | Methylene Blue cation | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylthioninium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08167 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methylene blue cation | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLENE BLUE CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMZ79891ZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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